molecular formula C9H16ClNO2 B11756720 Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride

Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride

Cat. No.: B11756720
M. Wt: 205.68 g/mol
InChI Key: HPPCXEUTFZNZSG-LRACWOHVSA-N
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Description

Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride typically involves a series of steps starting from readily available starting materials. One common method involves the cycloaddition reaction of a suitable diene with an azabicyclic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride include:

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of the azabicyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8+;/m1./s1

InChI Key

HPPCXEUTFZNZSG-LRACWOHVSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2CC[C@@H]1NC2.Cl

Canonical SMILES

COC(=O)C1CC2CCC1NC2.Cl

Origin of Product

United States

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